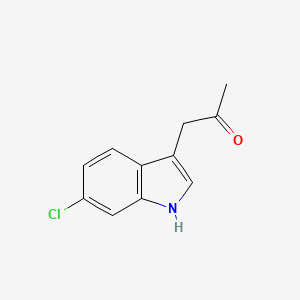

1-(6-chloro-1H-indol-3-yl)propan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloro-1H-indol-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7(14)4-8-6-13-11-5-9(12)2-3-10(8)11/h2-3,5-6,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYTUZAXEFMDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CNC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 6 Chloro 1h Indol 3 Yl Propan 2 One and Its Analogues

Retrosynthetic Disconnections and Strategic Planning for the Target Compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. organic-chemistry.orgwikipedia.orgnih.gov For 1-(6-chloro-1H-indol-3-yl)propan-2-one, two primary retrosynthetic disconnections are considered:

Disconnection of the C3-side chain: This is the most intuitive approach, breaking the bond between the indole (B1671886) ring and the propan-2-one moiety. This leads to a 6-chloro-1H-indole core and a suitable three-carbon electrophile, such as chloroacetone (B47974) or a related equivalent. This strategy relies on the well-established nucleophilicity of the C3 position of the indole ring.

Formation of the indole ring: This approach involves constructing the 6-chloro-1H-indole ring with the C3-substituent already in place or introduced during the cyclization process. This can be achieved through various classical and modern indole syntheses, such as the Fischer, Larock, or Buchwald-Hartwig methodologies. The choice of strategy often depends on the availability of the starting materials and the desired substitution pattern.

Strategic planning involves evaluating the feasibility and efficiency of each route. The first approach is often preferred for its convergence and modularity, allowing for the synthesis of analogues by varying the electrophile. The second approach can be advantageous if the required substituted precursors are readily accessible.

Synthesis of the 6-chloro-1H-indole Core: Contemporary Approaches

The synthesis of the 6-chloro-1H-indole core is a critical step. Several modern methodologies have been developed to achieve this with high efficiency and control.

Palladium-Catalyzed Cross-Coupling Reactions for Indole Construction

Palladium-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including indoles.

Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne. ub.eduwikipedia.org For the synthesis of 6-chloro-1H-indole, a suitable starting material would be 2-iodo-4-chloroaniline or the more economical 2-bromo- or 2-chloro-4-chloroaniline, although the latter often require more active catalyst systems with specific phosphine (B1218219) ligands. ub.eduresearchgate.net The reaction proceeds through a sequence of oxidative addition, alkyne insertion, and reductive elimination. wikipedia.org

Buchwald-Hartwig Amination: This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govnih.govresearchgate.net While not a direct indole synthesis, it is instrumental in preparing key precursors. For instance, a substituted aniline (B41778) required for a subsequent cyclization can be synthesized via Buchwald-Hartwig amination.

A generalized scheme for the Larock indole synthesis is presented below:

| Reactant A | Reactant B | Catalyst | Product |

|---|---|---|---|

| o-haloaniline | Alkyne | Pd(OAc)2, Base | 2,3-disubstituted indole |

Metal-Free Cyclization Strategies

Growing environmental concerns have spurred the development of metal-free synthetic methods.

Fischer Indole Synthesis: This classical method remains one of the most widely used for indole synthesis. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgkhanacademy.orgorganic-chemistry.org For the synthesis of 6-chloro-1H-indole, (4-chlorophenyl)hydrazine would be reacted with a suitable carbonyl compound. The choice of acid catalyst, such as HCl, H2SO4, or Lewis acids like ZnCl2, is crucial for the reaction's success. wikipedia.org

An interesting observation in Fischer indole synthesis is the potential for abnormal products depending on the substituents and reaction conditions. For example, the synthesis of ethyl 6-chloroindole-2-carboxylate was achieved as a major product from an unexpected rearrangement during the cyclization of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone in the presence of HCl/EtOH. nih.gov

Exploration of Green Chemistry Principles in Indole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. The use of water or ionic liquids as reaction media has gained significant attention. researchgate.netrsc.orgrsc.org For instance, the Fischer indole synthesis has been successfully carried out in water using SO3H-functionalized ionic liquids as recyclable catalysts. rsc.org Ionic liquids can also act as both solvent and catalyst, simplifying the reaction setup and workup. researchgate.netresearchgate.netacs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to higher yields and shorter reaction times compared to conventional heating. chemijournal.com This technique has been applied to the synthesis of various indole derivatives, often under solvent-free conditions, further enhancing the green credentials of the process. chemijournal.com

Regioselective Functionalization at the Indole C3-Position to Introduce the Propan-2-one Moiety

The introduction of the propan-2-one side chain at the C3 position of the 6-chloro-1H-indole core is the final key step in the synthesis of the target molecule.

Direct C-H Functionalization Methods

Direct C-H functionalization is a highly atom-economical approach that avoids the pre-functionalization of the starting materials. While challenging, significant progress has been made in this area.

Friedel-Crafts Acylation: This is a classic method for introducing an acyl group onto an aromatic ring. khanacademy.orgumich.eduorganic-chemistry.org The reaction of 6-chloro-1H-indole with an acylating agent like acetyl chloride in the presence of a Lewis acid (e.g., AlCl3) would be expected to yield a 3-acetylindole (B1664109) derivative. nih.govresearchgate.net However, the use of chloroacetone as the acylating agent in Friedel-Crafts reactions can be complicated by side reactions and rearrangements. To obtain the target propan-2-one, a two-step approach is more common: Friedel-Crafts acylation with acetyl chloride to form 1-(6-chloro-1H-indol-3-yl)ethan-1-one, followed by methylation of the acetyl group.

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich heterocycles like indoles, using a Vilsmeier reagent (typically generated from DMF and POCl3). organic-chemistry.orgwikipedia.orgijpcbs.comchemistrysteps.com This would introduce a formyl group at the C3 position of 6-chloro-1H-indole. The resulting aldehyde can then be converted to the desired ketone through a Grignard reaction with a methylmagnesium halide, followed by oxidation of the secondary alcohol.

The following table summarizes the key features of these C3-functionalization methods:

| Reaction | Reagents | Intermediate/Product |

| Friedel-Crafts Acylation | Acetyl chloride, Lewis Acid | 3-Acetylindole |

| Vilsmeier-Haack Reaction | DMF, POCl3 | 3-Formylindole |

Note: This table provides a simplified overview. Subsequent steps are required to obtain the final propan-2-one moiety.

Reactions Involving Organometallic Reagents

The use of organometallic reagents is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. mt.com In the context of synthesizing this compound and its analogues, organometallic reagents offer versatile pathways for introducing the propan-2-one side chain onto the indole scaffold.

One common approach involves the reaction of an indolyl organometallic species with an appropriate electrophile. For instance, an indolylmagnesium halide (a Grignard reagent) or an indolyl-lithium can be prepared by deprotonation of the N-H or C-H bond of a suitably protected 6-chloroindole (B17816). This nucleophilic indole species can then react with an acetone (B3395972) equivalent or a synthon for the propan-2-one unit. youtube.com

Alternatively, organometallic reagents can be used to construct the indole ring itself, followed by functionalization at the 3-position. For example, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, can be employed to form the indole core from appropriate precursors. nih.gov Following the construction of the 6-chloroindole ring, the propan-2-one side chain can be introduced using various methods, including those involving organometallic additions to carbonyl compounds. youtube.comyoutube.com

The reactivity of organometallic reagents can be tuned by the choice of metal and ligands. For example, organocuprates (Gilman reagents) exhibit different reactivity profiles compared to Grignard or organolithium reagents, often favoring conjugate addition or substitution with higher selectivity. youtube.com This allows for a finer control over the reaction outcome, which is crucial when dealing with multifunctional molecules.

Table 1: Examples of Organometallic Reagents in Indole Synthesis

| Organometallic Reagent | General Formula | Typical Application in Indole Synthesis |

| Organolithium | R-Li | Deprotonation of indoles, nucleophilic addition |

| Grignard Reagent | R-MgX | Formation of indolylmagnesium halides, addition to carbonyls |

| Organocuprate (Gilman) | R₂CuLi | Conjugate addition, less reactive than Grignard reagents |

| Organopalladium | [Pd]-R | Intermediates in cross-coupling reactions (e.g., Suzuki, Heck) |

| Organozinc | R-ZnX | Used in Negishi coupling for C-C bond formation |

This table provides a general overview and specific applications may vary.

Stereoselective Aspects in Propan-2-one Introduction

The introduction of the propan-2-one side chain can lead to the formation of a stereocenter if the substituent at the 1-position of the propan-2-one is chiral or if the reaction itself is conducted under chiral conditions. Achieving stereoselectivity in this step is of paramount importance, especially in the synthesis of chiral drugs where only one enantiomer exhibits the desired therapeutic effect.

Several strategies can be employed to achieve stereoselective synthesis:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the indole or the propan-2-one precursor. This auxiliary directs the approach of the reagent, leading to the preferential formation of one stereoisomer. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Chiral Catalysts: Asymmetric catalysis is a powerful tool for stereoselective synthesis. mt.com Chiral Lewis acids or organocatalysts can be used to create a chiral environment around the reacting molecules, thereby favoring the formation of one enantiomer over the other. For instance, a chiral ligand can be used in conjunction with a metal catalyst to promote an enantioselective alkylation or addition reaction.

Substrate Control: The inherent chirality of a starting material can influence the stereochemical outcome of a reaction. If the indole substrate already contains a chiral center, it can direct the stereochemistry of the newly formed center.

A notable example of stereoselective synthesis in a related system is the chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol, where a lipase (B570770) was used for kinetic resolution to obtain the desired enantiomer with high enantiomeric excess. researchgate.net While not directly the target compound, this demonstrates the potential of enzymatic methods in achieving high stereoselectivity.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

Table 2: Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |

| Linear Synthesis | Straightforward, well-established reactions. | Can be lengthy, leading to lower overall yields. | Each step needs to be high-yielding to be practical. |

| Convergent Synthesis | Higher overall efficiency, allows for late-stage diversification. | Requires careful planning and synthesis of complex fragments. | Compatibility of functional groups in the coupling step. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste and purification steps. nih.gov | Can be challenging to optimize, potential for side reactions. | Compatibility of reagents and reaction conditions. |

| Catalytic Methods | High atom economy, mild reaction conditions, potential for stereoselectivity. unimi.it | Catalyst cost and sensitivity, potential for catalyst poisoning. | Catalyst loading, turnover number, and ease of separation. |

A convergent approach, where different fragments of the molecule are synthesized separately and then combined at a later stage, is often more efficient. For example, the 6-chloroindole core and the propan-2-one side chain could be prepared independently and then coupled together.

One-pot or tandem reactions, where multiple transformations occur in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. nih.gov For example, a domino reaction could be designed to form the indole ring and introduce the side chain in a single synthetic operation.

Catalytic Systems and Reaction Conditions Employed in the Synthesis of this compound

Catalysis plays a pivotal role in the synthesis of complex molecules like this compound, enabling reactions that would otherwise be difficult or impossible. unimi.it The choice of catalyst and reaction conditions is critical for achieving high yields and selectivities.

Commonly Employed Catalytic Systems:

Lewis Acid Catalysis: Lewis acids such as AlCl₃, ZnCl₂, or BF₃·OEt₂ are frequently used to activate electrophiles and promote reactions like Friedel-Crafts acylation to introduce the propan-2-one moiety onto the indole ring.

Transition Metal Catalysis: Palladium, copper, rhodium, and gold catalysts are extensively used for a variety of transformations. mt.com

Palladium catalysts are key for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to construct the indole framework or to introduce substituents.

Copper catalysts are often used in Ullmann-type couplings and for the introduction of various functional groups.

Gold catalysts have emerged as powerful tools for a range of organic transformations, including the hydrochlorination of acetylene, demonstrating their industrial relevance. unimi.it

Phase-Transfer Catalysis (PTC): PTC is particularly useful for reactions involving an aqueous phase and an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase to another, enabling the reaction to proceed. This can be advantageous for the alkylation of indoles.

Biocatalysis: Enzymes, such as lipases and oxidoreductases, can offer unparalleled selectivity under mild reaction conditions. researchgate.net As mentioned earlier, lipases can be used for the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds.

Reaction Conditions:

The optimization of reaction conditions is crucial for the success of any synthetic transformation. Key parameters include:

Solvent: The choice of solvent can significantly influence the solubility of reactants, the reaction rate, and the selectivity. Common solvents in indole synthesis include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), dimethylformamide (DMF), and toluene.

Temperature: Reaction temperatures can range from cryogenic conditions to high temperatures, depending on the activation energy of the reaction and the stability of the reactants and products.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

Atmosphere: Some reactions, particularly those involving organometallic reagents or sensitive catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

The development of robust and efficient catalytic systems, coupled with carefully optimized reaction conditions, is essential for the practical and sustainable synthesis of this compound and its analogues for various applications.

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Reaction Mechanisms for Key Synthetic Steps of 1-(6-chloro-1H-indol-3-yl)propan-2-one

The synthesis of this compound can be achieved through several established methods for indole (B1671886) formation and modification. The most prominent of these is the Fischer indole synthesis, a robust and widely applicable reaction discovered by Emil Fischer in 1883. wikipedia.orgyoutube.com This method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the specific synthesis of this compound, the Fischer indole synthesis would utilize (4-chlorophenyl)hydrazine and acetol (hydroxyacetone). The mechanism proceeds through a series of well-defined steps:

Hydrazone Formation: The initial step is the condensation of (4-chlorophenyl)hydrazine with acetol to form the corresponding phenylhydrazone. This reaction is typically acid-catalyzed and involves the elimination of a water molecule. youtube.com

Isomerization to Ene-hydrazine: The phenylhydrazone tautomerizes to its more reactive ene-hydrazine isomer.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic wikipedia.orgwikipedia.org-sigmatropic rearrangement (a Claisen-type rearrangement). This is the key bond-forming step that establishes the indole framework. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Aromatization: The resulting di-imine intermediate readily loses a molecule of ammonia (B1221849) (or an amine) after cyclization and proton transfers, leading to the formation of the energetically favorable aromatic indole ring. wikipedia.org

An alternative and related synthetic strategy is the Japp-Klingemann reaction. wikipedia.org This reaction synthesizes hydrazones, which are key intermediates for the Fischer indole synthesis, from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.org In this context, a diazonium salt derived from 4-chloroaniline (B138754) could react with a suitable β-keto-ester, which, after hydrolysis and decarboxylation, would yield the necessary hydrazone for subsequent cyclization via the Fischer methodology. wikipedia.org

Direct alkylation of the pre-formed 6-chloro-1H-indole ring at the C3 position is another viable synthetic route. This typically involves reacting 6-chloro-1H-indole with chloroacetone (B47974) in the presence of a base. The mechanism is a nucleophilic attack from the electron-rich C3 position of the indole onto the electrophilic carbon of chloroacetone.

| Synthetic Route | Key Reactants | Key Intermediates | Core Mechanistic Step |

| Fischer Indole Synthesis | (4-chlorophenyl)hydrazine, Acetol | Phenylhydrazone, Ene-hydrazine | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement |

| Japp-Klingemann Reaction | 4-chloroaniline, β-keto-ester | Aryl diazonium salt, Azo compound, Hydrazone | Nucleophilic addition of enolate to diazonium salt |

| Direct C3-Alkylation | 6-chloro-1H-indole, Chloroacetone | Indolyl anion / neutral indole | Nucleophilic substitution |

Reactivity Profile of the 6-chloro-1H-indole Moiety

The chemical reactivity of the 6-chloro-1H-indole core in this compound is significantly influenced by the electronic properties of the chlorine substituent and the inherent nucleophilicity of the indole ring system.

The chlorine atom at the C6 position exerts a dual electronic effect on the indole ring:

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene (B151609) portion of the indole ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack compared to an unsubstituted indole.

Mesomeric Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions relative to the substituent.

In the case of halogens, the inductive effect generally outweighs the mesomeric effect, resulting in a net deactivation of the aromatic ring towards electrophilic substitution. science.gov However, the mesomeric effect still directs incoming electrophiles to specific positions.

Electrophilic Substitution: The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The site of substitution is governed by the relative stability of the cationic intermediate (sigma complex). Attack at the C3 position is overwhelmingly favored because the resulting intermediate allows the positive charge to be delocalized over the benzene ring without disrupting the aromaticity of the pyrrole (B145914) nitrogen's lone pair participation.

Even with the deactivating chloro group at C6, electrophilic substitution will preferentially occur at the C3 position. If the C3 position is already substituted, as in the title compound, electrophilic attack can occur at other positions, influenced by the directing effects of both the indole nitrogen and the chlorine atom. The nitrogen atom strongly directs to C3 and C2, while the C6-chloro group directs to C5 and C7.

Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on the benzene ring of 6-chloro-1H-indole is generally difficult due to the ring's high electron density. scranton.edu Such reactions typically require strong electron-withdrawing groups (like a nitro group) to activate the ring and stabilize the negatively charged Meisenheimer intermediate. scranton.edu The single chloro substituent is usually insufficient to facilitate SNAr reactions under standard conditions. However, under forcing conditions or via mechanisms like the benzyne (B1209423) pathway, substitution of the chlorine atom may be possible. scranton.edu

| Reaction Type | Preferred Position | Influence of C6-Cl | Mechanistic Feature |

| Electrophilic Aromatic Substitution | C3 | Deactivating, but C3 remains most nucleophilic | Formation of a stabilized cationic intermediate |

| Nucleophilic Aromatic Substitution | C6 | Weakly activating (insufficient alone) | Requires strong activation or forcing conditions (e.g., benzyne formation) |

Reactivity of the Propan-2-one Side Chain: Enolization and Condensation Pathways

The propan-2-one side chain attached to the C3 position of the indole ring possesses its own distinct reactivity, primarily centered around the carbonyl group and the adjacent α-methylene group.

The methylene (B1212753) protons (adjacent to the carbonyl group) are acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate, stabilized by resonance delocalization of the negative charge onto the oxygen atom of the carbonyl group. The formation of this enolate is the first step in several important reaction pathways.

The enolate of this compound can act as a nucleophile, participating in various condensation reactions. A prominent example is the aldol (B89426) condensation, where the enolate attacks an aldehyde or ketone, leading to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. This reactivity allows for the extension of the side chain and the synthesis of more complex molecular architectures. The enolate can also react with other electrophiles, such as alkyl halides, in α-alkylation reactions.

Investigation of Intermediate Species and Transition States

The mechanisms of the reactions involving this compound are defined by a series of transient intermediates and the transition states that connect them.

In the Fischer indole synthesis , the key intermediate is the N-protonated ene-hydrazine. The crucial wikipedia.orgwikipedia.org-sigmatropic rearrangement proceeds through a cyclic, six-membered transition state. Computational studies on related systems have modeled the energetics of this transition state, confirming it as the rate-determining step in many cases. The subsequent intermediates include a di-imine and a cyclic aminal, which can be detected or trapped under specific conditions. wikipedia.org

For electrophilic substitution at the C3 position, the reaction proceeds through a cationic intermediate known as an arenium ion or sigma complex. The stability of this intermediate dictates the regioselectivity of the reaction. The transition state leading to this intermediate is the highest energy point on the reaction coordinate for this step.

In the condensation reactions of the side chain, the enolate is the primary reactive intermediate. The transition state for reactions like the aldol condensation involves the approach of the nucleophilic enolate to the electrophilic carbonyl carbon of another molecule. The stereochemical outcome of such reactions is determined by the geometry of the transition state (e.g., chair or boat-like).

Modern analytical techniques, including NMR spectroscopy and mass spectrometry, coupled with computational chemistry, allow for the characterization of these transient species and the elucidation of the energetic profiles of the reaction pathways. acs.org For instance, reaction monitoring can sometimes allow for the direct observation of key intermediates if they have sufficient stability. acs.org

Computational and Theoretical Chemistry Studies of 1 6 Chloro 1h Indol 3 Yl Propan 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule, which governs its stability, reactivity, and spectroscopic properties. For indole (B1671886) derivatives, these methods are crucial for understanding how substituents on the indole ring influence its characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometries, vibrational frequencies, and heats of formation for molecules like 1-(6-chloro-1H-indol-3-yl)propan-2-one. niscpr.res.indtic.milresearchgate.net

DFT calculations would begin by optimizing the molecule's geometry to find its lowest energy conformation. This process determines the precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds have used DFT with basis sets like 6-31G or 6-311G(d,p) to establish these parameters. niscpr.res.inaip.org The stability of the molecule, influenced by the chloro- and propanone- substituents, can be assessed by calculating its total energy and heat of formation. niscpr.res.in For substituted indoles, DFT has been used to determine that increasing substitution can lead to a higher heat of formation. niscpr.res.in

Illustrative Data Table: Predicted Geometrical Parameters This table shows representative data that would be generated from a DFT analysis for a molecule like this compound, based on calculations for similar structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | ~1.22 |

| Bond Length (Å) | C-Cl | ~1.75 |

| Bond Length (Å) | Indole C-N | ~1.38 |

| Bond Angle (°) | C-C-C (propanone) | ~118 |

| Bond Angle (°) | C-C=O | ~121 |

| Dihedral Angle (°) | Indole-CH₂-C=O | Variable (see Conformational Analysis) |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. sci-hub.se

For this compound, the HOMO is expected to be located primarily on the electron-rich indole ring, while the LUMO may be distributed over the carbonyl group and the aromatic system. The chlorine atom, being electron-withdrawing, would lower the energy of both the HOMO and LUMO. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net FMO analysis helps predict how the molecule will interact with other reagents. wikipedia.orgyoutube.com

Illustrative Data Table: FMO Energy Values This table presents typical data obtained from FMO analysis, illustrating the concepts for a substituted indole.

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.0 to -5.5 | Region of electron donation (nucleophilic character) |

| LUMO | -2.5 to -2.0 | Region of electron acceptance (electrophilic character) |

| Energy Gap (ΔE) | 3.5 to 3.0 | Indicates chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgmdpi.com The MEP map displays regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. researchgate.net

Conformational Analysis and Dynamic Behavior

The flexibility of the propan-2-one side chain allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. imperial.ac.ukiitg.ac.in This is typically done by systematically rotating the rotatable bonds—specifically the C-C bond linking the indole ring to the propanone moiety—and calculating the potential energy at each step. sci-hub.se

The analysis would reveal the preferred orientation of the propanone group relative to the indole plane. This orientation is determined by a balance of steric hindrance (repulsion between bulky groups) and electronic effects (like conjugation). Understanding the dominant low-energy conformations is crucial, as the molecule's shape dictates how it can interact with other molecules, such as biological macromolecules.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry can elucidate the step-by-step mechanism of chemical reactions, including identifying transition states and calculating activation energies. nih.govacs.org For this compound, one could model reactions such as its synthesis or its participation in further chemical transformations.

For example, the conjugate addition of indoles to α,β-unsaturated ketones is a common reaction. nih.gov A computational model for such a reaction would map the energy profile of the entire process. nih.gov This involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants. copernicus.org The resulting activation energy barrier determines the reaction rate. Such studies can differentiate between possible mechanistic pathways, such as one-step concerted processes versus multi-step pathways involving intermediates. nih.govcopernicus.org

In Silico Prediction of Theoretical Interactions with Biological Macromolecules (without specific biological outcomes)

In silico techniques, particularly molecular docking, are used to predict how a small molecule (ligand) like this compound might bind to a biological macromolecule, such as a protein. koreascience.krnih.gov Molecular docking algorithms place the ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. mdpi.comresearchgate.net

These predictions are based on the complementarity of shape and electrostatic interactions between the ligand and the protein's active site. sci-hub.se The results are often expressed as a binding energy (e.g., in kcal/mol), where a more negative value suggests a more favorable theoretical interaction. The analysis also reveals the specific types of non-covalent interactions involved, such as hydrogen bonds, hydrophobic interactions, or pi-stacking between the indole ring and aromatic amino acid residues. nih.gov This information provides a theoretical basis for how the molecule might interact with biological targets, independent of any measured biological activity.

Illustrative Data Table: Theoretical Interaction Parameters from a Docking Simulation This table exemplifies the kind of data generated from a molecular docking study, showing the predicted binding affinity and key theoretical interactions with a hypothetical protein target.

| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Theoretical Interactions |

|---|---|---|

| Hypothetical Kinase (e.g., 1XYZ) | -7.5 | Hydrogen bond from Indole N-H to Asp145; Hydrophobic interaction of chlorophenyl ring with Leu83 |

| Hypothetical Receptor (e.g., 2ABC) | -8.2 | Hydrogen bond from Carbonyl O to Arg120; π-π stacking with Phe257 |

Ligand-Protein Docking Methodologies for Putative Binding Sites

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in identifying potential binding sites and estimating the binding affinity of a ligand, such as this compound, to a protein target. The indole scaffold, a core component of the studied compound, is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of receptors. frontiersin.org

A hypothetical docking study of this compound would commence with the preparation of both the ligand and the putative protein target. The three-dimensional structure of the ligand would be generated and optimized to its lowest energy conformation. For the protein target, a crystal structure would be obtained from a repository like the Protein Data Bank (PDB). In the absence of an experimental structure, a homology model could be constructed. nih.gov

The docking process would likely be performed using widely accepted software such as AutoDock Vina. youtube.comreadthedocs.io A defined grid box would be established around the putative binding site of the protein to guide the docking algorithm. The docking simulation would then explore various conformations of the ligand within this defined space, and a scoring function would be employed to rank the poses based on their predicted binding affinity, typically expressed in kcal/mol. jocpr.com

| Parameter | Description |

|---|---|

| Software | AutoDock Vina |

| Ligand Preparation | Generation of 3D coordinates, addition of hydrogen atoms, and assignment of partial charges. |

| Protein Preparation | Removal of water molecules and co-crystallized ligands, addition of polar hydrogens, and assignment of charges. |

| Grid Box Definition | Centered on the putative active site with dimensions large enough to encompass the binding pocket. |

| Docking Algorithm | Lamarckian Genetic Algorithm or similar stochastic search method. |

| Scoring Function | Vina scoring function to estimate binding affinity (kcal/mol). |

| Analysis | Clustering of docked poses and analysis of the top-ranked conformation's interactions with protein residues. |

The results of such a docking study would provide valuable insights into the plausible binding modes of this compound. For instance, the analysis might reveal key hydrogen bonds, hydrophobic interactions, or pi-stacking interactions between the ligand and the amino acid residues of the target protein. nih.gov This information is crucial for understanding the structural basis of the interaction and for the rational design of more potent analogs.

Molecular Dynamics Simulations for Theoretical Binding Conformations

Following ligand-protein docking, molecular dynamics (MD) simulations can be employed to further investigate the stability and dynamics of the predicted ligand-protein complex. nih.govudel.edu MD simulations provide a time-resolved view of the molecular system, allowing for the observation of conformational changes and the characterization of the intermolecular interactions in a more dynamic and realistic environment. nih.gov

A typical MD simulation protocol for the this compound-protein complex would be conducted using a simulation package like GROMACS. mdtutorials.comgalaxyproject.org The system would first be solvated in a water box and neutralized with counter-ions to mimic physiological conditions. gromacs.orggithub.io The simulation would then proceed through several stages, including energy minimization to relax the system, followed by equilibration phases at constant temperature (NVT) and constant pressure (NPT) to bring the system to the desired conditions. galaxyproject.orggithub.io Finally, a production run of several nanoseconds would be performed to collect data for analysis.

| Parameter | Description |

|---|---|

| Software | GROMACS |

| Force Field | CHARMM or AMBER for the protein and a compatible force field for the ligand. |

| Solvation | Explicit water model (e.g., TIP3P) in a periodic boundary box. |

| System Neutralization | Addition of counter-ions (e.g., Na+ or Cl-). |

| Equilibration | NVT (constant volume, constant temperature) followed by NPT (constant pressure, constant temperature) equilibration. |

| Production Run | Typically 100-500 nanoseconds to sample conformational space. |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, and interaction energy calculations. |

The analysis of the MD trajectory would focus on several key metrics. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand would be calculated to assess the stability of the complex over time. The Root Mean Square Fluctuation (RMSF) of individual residues would highlight flexible regions of the protein that may be involved in ligand binding. Furthermore, detailed analysis of hydrogen bonds and other non-covalent interactions would provide a dynamic picture of how the ligand is anchored within the binding site. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and provide a more refined understanding of the binding thermodynamics.

Structure Activity Relationship Sar Methodologies and Design Principles for Indole Propanone Scaffolds

Conceptual Frameworks of Structure-Activity Relationships in Organic Chemistry

The fundamental principle of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Key conceptual frameworks underpin this relationship. The indole (B1671886) scaffold, a versatile pharmacophore, serves as a prime example for applying these concepts. researchgate.net It is a recognized "privileged scaffold" in drug discovery due to its ability to be readily modified to interact with a wide array of biological targets. researchgate.netnih.gov

The biological effects of indole derivatives are driven by molecular interactions with therapeutic targets. researchgate.net These interactions are governed by features such as hydrogen bonding capabilities (the indole NH group is a notable hydrogen bond donor), hydrophobic interactions (the bicyclic aromatic system), and electronic properties that can be tuned by substituents. nih.gov Altering the structure, even subtly, can significantly change these interactions and, consequently, the biological outcome. For instance, the addition of different substituents to the indole ring can markedly alter a compound's biological activity. mdpi.com

The core concepts of SAR involve:

Pharmacophores: The specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For indole derivatives, this could involve the relative positions of the indole nitrogen, the aromatic system, and specific substituents. researchgate.net

Quantitative Structure-Activity Relationships (QSAR): A computational and statistical method that correlates the biological activity of a series of compounds with their physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors). mdpi.comnih.gov

Steric and Electronic Effects: The size, shape, and electron distribution of a molecule influence how it fits into a biological target and the non-covalent interactions it can form.

Rational Design Strategies for Analogues of 1-(6-chloro-1H-indol-3-yl)propan-2-one

Rational drug design for analogues of this compound involves a systematic approach to modify its structure to enhance a desired biological effect. This process leverages the indole scaffold's amenability to chemical modification. nih.gov The goal is to create new molecules based on the lead compound's structure, which can then be synthesized and evaluated for improved activity. nih.gov

The indole ring offers multiple positions for substitution, allowing for a fine-tuning of its properties. The reactivity of the indole ring generally favors electrophilic substitution at the C3 position, but functionalization at other positions on both the pyrrole (B145914) and benzene (B151609) rings is achievable. ic.ac.ukrsc.org Modifications can be guided by the desire to enhance binding affinity, improve selectivity, or alter metabolic stability.

Key modification strategies on the indole ring include:

Substitution on the Benzene Ring (Positions 4, 5, 6, 7): Introducing various substituents can profoundly impact activity. For example, in a series of N-(indol-3-ylglyoxylyl)amine derivatives, the nature of the substituent at the 5-position had interdependent effects with substituents on a side-chain phenyl ring. nih.gov Specifically, 5-chloro or 5-nitro groups significantly increased potency compared to a 5-hydrogen derivative in some series. nih.gov The 6-chloro substituent in the parent compound is an electron-withdrawing group that influences the electronic density of the entire ring system. Varying this substituent or adding others can modulate this effect.

Table 1: Potential Modifications on the Indole Ring of this compound

| Position | Original Group | Potential Modification | Rationale |

|---|---|---|---|

| N1 | -H | -CH₃, -CH₂CH₃, Acyl groups | Investigate the role of the hydrogen bond donor; modulate lipophilicity. |

| C2 | -H | Phenyl, Heterocycles | Introduce bulky groups to probe steric tolerance; add new interaction points. |

| C5 | -H | -F, -NO₂, -OCH₃ | Modulate electronic properties (electron-withdrawing vs. donating). |

| C6 | -Cl | -F, -Br, -CH₃, -H | Fine-tune electronic and steric effects at this position. |

The propan-2-one side chain at the C3 position is another key area for modification. Its length, flexibility, and terminal functional group can be altered to optimize interactions with a target.

Key modification strategies for the propan-2-one moiety include:

Altering the Ketone: The carbonyl group is a potential hydrogen bond acceptor. It can be reduced to a hydroxyl group, converted to an oxime, or replaced with other functional groups to change its hydrogen bonding capacity and geometry.

Modifying the Chain Length: The propylene linker can be shortened or lengthened to adjust the distance between the indole scaffold and the terminal functional group, potentially improving geometric alignment within a binding site.

Adding Terminal Groups: The terminal methyl group can be replaced with larger or more functionalized groups, such as aromatic rings, amides, or acids, to introduce new binding interactions. For example, studies on indolylglyoxylylamine derivatives showed that attaching various amino acid or amine moieties to a glyoxylyl linker resulted in compounds with a wide range of affinities. nih.gov

Theoretical Impact of Substituent Effects on Electronic Properties and Proposed Interactions

Substituents on the indole ring can dramatically alter its electronic properties, which in turn affects its reactivity and non-covalent interactions. These effects can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). nih.gov

Computational studies using density functional theory (DFT) have shown that substituents on the six-membered ring of indole have a significant effect on the ground state electronic structure. chemrxiv.org In-plane substituents can directly participate in resonance and affect the electron density of the ring system. chemrxiv.org

Electron-Withdrawing Groups (EWGs): The chloro group at the 6-position of the parent compound is an EWG. Such groups decrease the electron density of the indole ring system. This can influence π-π stacking interactions with aromatic residues in a protein binding pocket and alter the acidity of the N1-H proton. chemrxiv.org Studies on 4-substituted indoles showed that EWGs generally shift the maximum absorbance wavelength to the red (a bathochromic shift), indicating a change in the HOMO-LUMO energy gap. nih.gov

Electron-Donating Groups (EDGs): Replacing the chloro group with an EDG, such as a methoxy or alkyl group, would increase the electron density of the indole ring. This could strengthen cation-π interactions and potentially alter the preferred binding mode. nih.gov

The electronic nature of substituents influences the molecule's electrostatic potential, which is a key determinant in how it is recognized by a biological target. ic.ac.uk By modulating these electronic properties, medicinal chemists can fine-tune the strength and nature of interactions like hydrogen bonds and aromatic interactions.

Pharmacophore Modeling and Ligand-Based Design Principles

When the structure of the biological target is unknown, ligand-based design strategies like pharmacophore modeling are invaluable. A pharmacophore model defines the essential steric and electronic features required for biological activity. mdpi.comproceedings.science For a series of indole derivatives, a pharmacophore model might consist of features like a hydrogen bond donor (the indole N1-H), a hydrogen bond acceptor (the propanone carbonyl), an aromatic ring feature, and hydrophobic centers. researchgate.net

The process involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. mdpi.com This generated hypothesis can then be used to:

Discriminate between active and inactive molecules. mdpi.comnih.gov

Guide the design of new compounds that fit the pharmacophore model.

Serve as a 3D query for virtual screening of compound libraries to identify novel scaffolds.

For example, a pharmacophore model for indole-based inhibitors of Aβ aggregation was successfully generated, identifying a planar heterocyclic scaffold decorated with polar and hydrogen-bonding groups as key for activity. researchgate.net

Computational Approaches for Analogue Prioritization and Virtual Library Design

Computational chemistry offers powerful tools for designing and prioritizing new analogues before their synthesis, saving time and resources. researchgate.net These methods are integral to modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can complement pharmacophore hypotheses by identifying the physicochemical features that correlate with biological potency. mdpi.comnih.gov These models provide a statistical correlation between the structural properties of molecules and their activity, allowing for the prediction of potency for newly designed compounds. researchgate.net

Molecular Docking: If the 3D structure of the target protein is known, molecular docking can be used to predict the binding mode and affinity of designed analogues. This structure-based approach helps to visualize how modifications to the lead compound might improve interactions with key residues in the binding site. proceedings.scienceresearchgate.net

Virtual Library Design and Screening: Based on SAR data, pharmacophore models, and docking studies, large virtual libraries of analogues can be designed. researchgate.net These libraries can be computationally screened to prioritize a smaller, more manageable set of compounds for synthesis and biological testing. This approach has been used to assemble and screen targeted libraries of indole alkaloids against specific targets. researchgate.net Molecular dynamics simulations can further refine these results by assessing the stability of the predicted ligand-protein complexes over time. mdpi.com

Mechanistic Biological Investigations Excluding Clinical/dosage/safety Data

Theoretical Frameworks for Indole (B1671886) Derivative Biological Activities

The indole scaffold is a prominent feature in a multitude of biologically active natural products and synthetic compounds, conferring upon its derivatives a wide range of pharmacological properties. mdpi.comresearchgate.net The biological activities of these compounds are rooted in several key theoretical principles. The indole ring system is structurally similar to endogenous molecules, such as the amino acid tryptophan, which allows it to interact with a variety of biological targets. researchgate.net This mimicry enables indole derivatives to function as ligands for numerous receptors and as substrates or inhibitors for various enzymes. researchgate.net

The versatility of the indole core is further enhanced by its electronic properties. The nitrogen-containing heterocyclic ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of proteins. researchgate.net Furthermore, the biological activity of indole derivatives can be finely tuned by introducing different substituents onto the indole ring. mdpi.com These modifications can alter the compound's steric, electronic, and lipophilic properties, thereby influencing its binding affinity, selectivity, and pharmacokinetic characteristics like metabolic stability. mdpi.com The structure-activity relationship (SAR) is a critical concept in this context, providing a framework for optimizing the biological effects of these derivatives by systematically modifying their chemical structure. mdpi.com For instance, the indole scaffold has proven to be a particularly effective framework for developing inhibitors of bacterial efflux pumps, a key mechanism in antibiotic resistance. acs.org

Methodologies for Investigating Enzyme-Substrate Interactions (Conceptual and Experimental Design)

Understanding the biological activity of a compound like 1-(6-chloro-1H-indol-3-yl)propan-2-one necessitates a detailed investigation of its interactions with target enzymes. A variety of conceptual models and experimental methodologies are employed for this purpose.

Conceptually, enzyme-substrate interactions are often described by two primary models: the "lock and key" model and the "induced fit" model. futurelearn.com The lock and key model posits that the substrate fits perfectly into a rigid active site, while the more widely accepted induced fit model suggests that the binding of the substrate induces a conformational change in the enzyme, leading to a more complementary and strained active site that facilitates catalysis. futurelearn.com

To study these interactions, researchers utilize both computational and experimental approaches.

Computational Methodologies: Computational techniques are invaluable for predicting and analyzing how a ligand interacts with an enzyme at an atomic level. researchgate.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the dynamic nature of the enzyme-substrate complex and the stability of the interaction. researchgate.net

Machine Learning: Artificial intelligence-based methods, such as support vector machines and neural networks, are increasingly used to predict enzyme-substrate interactions by learning from large datasets of known interactions. nih.gov

Experimental Methodologies: Experimental assays are essential for validating computational predictions and quantifying the kinetics of enzyme activity and inhibition.

Enzyme Kinetic Assays: These experiments measure the rate of an enzyme-catalyzed reaction. This can be achieved by monitoring the disappearance of a substrate or the formation of a product over time. savemyexams.com For example, the activity of amylase can be tracked by measuring the rate at which its substrate, starch, disappears, often using a colorimetric reaction with iodine. savemyexams.com

Inhibition Assays: To determine if an indole derivative acts as an enzyme inhibitor, its effect on the reaction rate is measured. Competitive inhibition, where the inhibitor resembles the substrate and competes for the active site, is a common mechanism. futurelearn.com

| Methodology | Type | Principle | Information Gained |

|---|---|---|---|

| Molecular Docking | Computational | Predicts the binding pose and affinity of a ligand within an enzyme's active site. | Binding mode, potential affinity. nih.gov |

| Molecular Dynamics (MD) | Computational | Simulates the movement of the enzyme-substrate complex over time. | Interaction stability, conformational changes. researchgate.net |

| Enzyme Kinetic Assays | Experimental | Measures the rate of substrate depletion or product formation. | Reaction velocity, enzyme efficiency. savemyexams.com |

| Inhibition Assays | Experimental | Measures the reduction in enzyme activity in the presence of the compound. | Inhibition mechanism (e.g., competitive), inhibitor potency. futurelearn.com |

Receptor Binding Studies: Principles and Assays for Ligand-Receptor Interactions

Receptor binding assays are fundamental tools for characterizing the interaction between a ligand, such as an indole derivative, and its specific receptor. wikipedia.org These assays are designed to quantify the binding affinity, which is a measure of how strongly the ligand binds to the receptor, and is a key determinant of the compound's potency. bruker.com

The core principle involves incubating a source of receptors (e.g., cell membranes, purified proteins) with a ligand. nih.gov The specificity of this interaction is a critical aspect; a receptor typically binds to a specific natural ligand, and this can be assessed through competitive binding assays where the binding of a primary ligand is measured in the presence of other compounds. nih.gov

Several types of assays are commonly used:

Radioligand Binding Assays: These assays use a radioactive isotope-labeled ligand (radioligand). wikipedia.org In a saturation assay , increasing concentrations of the radioligand are added to a fixed amount of receptor to determine the receptor density and the radioligand's affinity (equilibrium dissociation constant, Kd). nih.govlabome.com

Competition Binding Assays: This is a widely used format to determine the affinity of an unlabeled test compound. labome.com The assay measures the ability of the unlabeled compound to compete with a fixed concentration of a labeled ligand for binding to the receptor. youtube.com The amount of labeled ligand that remains bound is inversely proportional to the affinity and concentration of the test compound. youtube.com

The separation of bound from unbound ligand is a crucial step. Common techniques include:

Filtration: The reaction mixture is passed through a filter that traps the larger receptor-ligand complexes, while the small, unbound ligand passes through. This method is simple and efficient, especially when receptors are on whole cells or membrane fragments. nih.gov

Scintillation Proximity Assay (SPA): This is a homogeneous assay format where no physical separation is required. nih.gov The receptor is immobilized onto a scintillant-coated bead. Only radioligands that are bound to the receptor are close enough to the bead to excite the scintillant and produce a detectable light signal. nih.gov

| Assay Type | Principle | Key Measurement | Advantages/Disadvantages |

|---|---|---|---|

| Saturation Binding Assay | Measures the binding of varying concentrations of a labeled ligand to a fixed amount of receptor at equilibrium. labome.com | Affinity (Kd) and receptor density (Bmax) of the labeled ligand. nih.gov | Provides fundamental binding parameters for a specific radioligand. |

| Competition Binding Assay | Measures the ability of an unlabeled test compound to displace a labeled ligand from the receptor. youtube.com | Affinity (Ki) of the unlabeled test compound. nih.gov | Allows for the screening and characterization of unlabeled compounds. |

| Filtration Assay | Physically separates receptor-bound ligand from free ligand using a filter. nih.gov | Quantification of the bound ligand. | Simple and widely used, but involves multiple washing steps. nih.gov |

| Scintillation Proximity Assay (SPA) | Homogeneous assay where signal is generated only when a radioligand binds to a receptor-coated scintillant bead. nih.gov | Quantification of the bound ligand without a separation step. | High-throughput friendly, fewer steps, but can have higher background noise. nih.gov |

Exploration of Biochemical Pathways Perturbed by Indole Derivatives: Methodological Aspects

Identifying the biochemical pathways affected by an indole derivative is key to understanding its mechanism of action. Several powerful methodologies are employed to gain a systems-level view of these perturbations.

Transcriptomics: This approach analyzes the expression levels of thousands of genes simultaneously. Techniques like RNA sequencing (RNA-seq) can reveal which genes are upregulated or downregulated in cells following treatment with a compound. mdpi.com This provides a broad signature of the cellular response and points towards the pathways being activated or inhibited. mdpi.comnih.gov

Metabolomics and Fluxomics: These methods focus on the downstream products of gene expression. Metabolomics involves the large-scale study of small molecules, or metabolites, within cells. Perturbation experiments, where the metabolic steady-state of cells is disturbed (e.g., by adding a compound), can be coupled with measurements of the metabolome and fluxome (the rates of metabolic reactions) to gain kinetic information about the affected enzymatic network. researchgate.net

Cell-Based Phenotypic Assays: These assays measure specific cellular processes to identify functional outcomes of pathway perturbation. A common example is cell cycle analysis using flow cytometry. nih.gov By staining DNA with a fluorescent dye like propidium (B1200493) iodide, researchers can quantify the proportion of cells in each phase of the cell cycle (G1, S, G2/M). nih.gov The discovery that a compound causes cells to accumulate in a specific phase, such as the G2/M phase arrest observed with certain indole-chalcone derivatives, indicates an interference with pathways controlling cell division, potentially through microtubule destabilization. nih.govresearchgate.net Other assays can measure apoptosis or changes in mitochondrial membrane potential to further elucidate the mechanism of action. researchgate.net

Combining these approaches provides a multi-faceted understanding of a compound's impact. For instance, genetic and biochemical data were used to demonstrate crosstalk between the indole glucosinolate and phenylpropanoid biosynthetic pathways, showing how an intermediate in one pathway can transcriptionally repress an early step in another. nih.gov

Metabolic Stability Studies in Research Models: Investigation of Enzymatic Degradation Pathways

Metabolic stability is a critical property of any potential therapeutic agent, as it determines the compound's persistence in a biological system. wuxiapptec.com It is defined as the susceptibility of a compound to biotransformation by metabolic enzymes. nih.gov In vitro models are used extensively in early research to predict a compound's metabolic fate and to investigate the enzymatic pathways responsible for its degradation. nih.govpatsnap.com

The primary models for these studies utilize subcellular fractions or whole cells derived from tissues rich in metabolic enzymes, most notably the liver. patsnap.com

| In Vitro Model | Composition | Metabolic Reactions Studied | Key Parameters Measured |

|---|---|---|---|

| Liver Microsomes | Vesicles of endoplasmic reticulum containing Phase I enzymes (e.g., CYPs, FMOs). wuxiapptec.com | Primarily Phase I (oxidation, reduction, hydrolysis). wuxiapptec.com | In vitro half-life (t½), Intrinsic Clearance (CLint). nih.gov |

| Liver S9 Fraction | Contains both microsomal and cytosolic fractions. wuxiapptec.com | Phase I and Phase II (conjugation) reactions (e.g., UGTs, SULTs). wuxiapptec.com | In vitro half-life (t½), Intrinsic Clearance (CLint). nih.gov |

| Hepatocytes | Intact liver cells containing the full complement of metabolic enzymes and cofactors. patsnap.com | Comprehensive Phase I and Phase II metabolism, reflects uptake processes. patsnap.com | In vitro half-life (t½), Intrinsic Clearance (CLint). nih.gov |

In a typical metabolic stability assay, the test compound is incubated with one of these models (e.g., human liver microsomes) in the presence of necessary cofactors like NADPH. patsnap.comnih.gov The concentration of the parent compound is measured over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov From the rate of disappearance, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated, which provide a quantitative measure of metabolic stability. nih.govpatsnap.com

Studies on the indole scaffold itself reveal common enzymatic degradation pathways. In various biological systems, indole degradation is often initiated by hydroxylation at the C2 and/or C3 position of the pyrrole (B145914) ring, forming intermediates such as indoxyl, oxindole, and isatin. nih.govosti.gov This is frequently followed by enzymatic cleavage of the pyrrole ring, leading to further breakdown products like anthranilate. nih.govnih.gov The nature and position of substituents on the indole ring can significantly influence these degradation pathways and, consequently, the metabolic stability of the derivative. osti.govnih.gov For example, introducing an electron-withdrawing group at the 3-position of the indole core has been shown in some cases to improve metabolic stability compared to an unsubstituted analogue. nih.gov

Advanced Analytical Methodologies in Research for Structural Elucidation and Purity Assessment

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives (e.g., 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-(6-chloro-1H-indol-3-yl)propan-2-one. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are often required for unambiguous assignment, especially for complex indole (B1671886) derivatives. youtube.comnd.edu

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal connectivity between atoms.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the indole ring, for instance, between H-4 and H-5, and between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation from the methylene (B1212753) protons (C1' of the propanone side chain) to the C-2, C-3, and C-3a carbons of the indole ring, confirming the side chain's attachment point.

The analysis of various indole derivatives provides insight into the expected spectral data. rsc.org In a typical deuterated solvent like DMSO-d₆, the indole NH proton signal is expected to appear at a highly deshielded chemical shift, often above δ 10 ppm. nih.gov The protons on the chlorinated benzene (B151609) ring (H-4, H-5, H-7) and the C-2 proton of the indole ring would resonate in the aromatic region (typically δ 7-8 ppm), with their specific shifts and coupling patterns determined by the chloro-substituent. rsc.org

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts for an Indole Scaffold Note: These are generalized values; actual shifts for this compound will vary. Click on a nucleus to see typical shift ranges.

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| H-1 (NH) | 10.0 - 12.0 | broad singlet |

| H-2 | 7.0 - 7.5 | singlet or triplet |

| H-4 | 7.3 - 7.6 | doublet |

| H-5 | 7.0 - 7.2 | doublet of doublets |

| H-7 | 7.5 - 7.8 | doublet |

| H-1' (CH₂) | 3.7 - 4.0 | singlet |

| H-3' (CH₃) | 2.1 - 2.3 | singlet |

| ¹³C NMR | ||

| C-2 | 120 - 125 | |

| C-3 | 110 - 115 | |

| C-3a | 127 - 130 | |

| C-4 | 120 - 123 | |

| C-5 | 121 - 124 | |

| C-6 | 125 - 130 | |

| C-7 | 110 - 113 | |

| C-7a | 135 - 138 | |

| C-2' (C=O) | 205 - 210 | |

| C-1' | 40 - 45 | |

| C-3' | 30 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₀ClNO), HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), which allows for the unambiguous confirmation of its chemical formula.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. nih.gov The molecule is ionized, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and the resulting molecular ion is fragmented. nih.govmdpi.com The fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely include:

Loss of the acetyl group (-COCH₃): Cleavage of the bond between C-1' and C-2' would result in a stable indolyl-methyl cation.

Cleavage of the propanone side chain: The most characteristic fragmentation of 3-substituted indoles is the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of a resonance-stabilized skatole cation. scirp.org

Loss of HCl: Under certain conditions, elimination of hydrogen chloride from the molecular ion might be observed.

Interactive Table: Predicted HRMS Fragmentation for C₁₁H₁₀ClNO Click on a fragment to view its proposed structure.

| m/z (Monoisotopic) | Formula | Description |

| 207.0451 | [C₁₁H₁₀ClNO]⁺ | Molecular Ion [M]⁺ |

| 192.0216 | [C₁₀H₇ClNO]⁺ | Loss of methyl radical (•CH₃) |

| 164.0529 | [C₁₀H₁₀ClN]⁺ | Loss of acetyl radical (•COCH₃) |

| 149.0318 | [C₉H₇Cl]⁺ | Formation of chloroskatole cation |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds and Intermediates

X-ray crystallography provides the most definitive evidence of molecular structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

While a crystal structure for this compound is not publicly available, analysis of related chloro-substituted indole derivatives provides valuable insights into the expected structural features. nih.govnih.govresearchgate.net For example, the crystal structure of 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one reveals key details about the geometry and intermolecular interactions of a similar chlorinated indole core. nih.govresearchgate.net In such structures, the indole ring system is typically planar or nearly planar. researchgate.net

Intermolecular forces, such as hydrogen bonding and π–π stacking, govern the packing of molecules in the crystal lattice. In many indole derivatives, N–H···O hydrogen bonds are a dominant interaction, often leading to the formation of dimers or chains. nih.govnih.gov The presence of the chlorine atom can also introduce specific halogen bonding or dipole-dipole interactions that influence the crystal packing. researchgate.net Analysis of these solid-state structures is crucial for understanding polymorphism and the physical properties of the compound.

Interactive Table: Typical Crystallographic Data for a Related Chloro-Indole Compound Data derived from a representative structure, e.g., 6-chloro-1H-indole-2,3-dione. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.98 |

| b (Å) | 16.05 |

| c (Å) | 11.55 |

| β (°) | 95.5 |

| Z (molecules/unit cell) | 4 |

| Key Interactions | N—H···O hydrogen bonds |

Chromatographic Techniques for Purification and Separation of Isomers (e.g., HPLC, Chiral Chromatography)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.gov A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from starting materials, byproducts, and degradation products. nih.govmdpi.com

The synthesis of substituted indoles can sometimes result in the formation of isomers. researchgate.netcore.ac.uk For example, substitution at different positions on the indole ring can occur. HPLC is a powerful tool for separating these structural isomers. nih.gov In some cases, specialized chromatographic techniques may be required.

While this compound itself is not chiral, it is a prochiral molecule. Subsequent reactions, such as reduction of the ketone or substitution at the C-1' position, can create a chiral center, leading to a racemic mixture of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers. sigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Common CSPs are based on polysaccharides like cellulose (B213188) or cyclodextrins. sigmaaldrich.com The ability to separate and analyze individual enantiomers is critical, as they often exhibit different biological activities.

Interactive Table: Example HPLC Method Parameters for Indole Derivative Separation Based on general methods for substituted indoles. nih.gov

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25-40 °C |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Accessing Complex Indole (B1671886) Derivatives

The indole scaffold is a cornerstone in medicinal chemistry due to its presence in a vast number of biologically active natural products and synthetic drugs. novapublishers.comresearchgate.net Consequently, the development of innovative and efficient methods for the synthesis and functionalization of indoles remains a vibrant area of research. novapublishers.comrsc.org Traditional methods for indole synthesis often have limitations, which has spurred the development of new strategies that offer greater flexibility and access to a wider range of derivatives. rsc.org

A key focus is on the C-H functionalization of the indole core, which allows for the direct introduction of various substituents without the need for pre-functionalized starting materials. rsc.org This approach is particularly relevant for creating complex derivatives of compounds like 1-(6-chloro-1H-indol-3-yl)propan-2-one, where modifications at different positions of the indole ring could significantly alter its biological activity. nih.govmdpi.com Researchers are exploring transition-metal catalysis, photochemistry, and organocatalysis to achieve these transformations under mild and sustainable conditions. rsc.org

Furthermore, there is a growing interest in chemoenzymatic and biocatalytic methods for the synthesis of indole derivatives. mdpi.comresearchgate.net These approaches offer high selectivity and can be used to produce enantiomerically pure compounds, which is crucial for pharmaceutical applications. For instance, engineered enzymes are being used to create structurally diverse indole-containing acyloins, which are valuable intermediates for the synthesis of bioactive molecules. mdpi.com The combination of green chemistry principles with click chemistry is also being employed to create novel indole conjugates with potential therapeutic applications. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Beyond reaction prediction, AI is also being used for de novo molecular design. researchgate.netyoutube.com Generative models can be trained on libraries of known bioactive molecules to design new compounds with a high probability of having a desired activity profile. researchgate.netyoutube.com This approach, often referred to as "scaffold hopping" or "scaffold elaboration," allows for the exploration of vast chemical spaces to identify novel indole scaffolds with improved therapeutic potential. researchgate.net

The synergy between AI and automated synthesis platforms is another exciting frontier. AI algorithms can design a synthetic route, and robotic systems can then execute the synthesis, purify the product, and even test its biological activity. This closed-loop approach has the potential to dramatically accelerate the drug discovery process for indole-based compounds and other important chemical classes.

Advanced Computational Approaches for Predicting Reactivity and Theoretical Interactions

Computational chemistry plays a pivotal role in modern drug discovery and materials science, offering powerful tools to predict molecular properties and interactions. mdpi.com For indole derivatives like this compound, advanced computational methods provide deep insights into their reactivity, stability, and potential biological targets.